tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate involves organic synthetic chemistry techniques. One common method includes the reaction of tert-butyl carbamate with a chlorosulfonyl-containing reagent under controlled conditions . The reaction typically requires a dry, inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality .
Chemical Reactions Analysis
tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity . This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate can be compared to other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl N-({4-[(chlorosulfonyl)phenyl]methyl}carbamate): A structural isomer with different reactivity and applications.
tert-Butyl N-({3-[(methanesulfonyl)methyl]phenyl}methyl)carbamate: A compound with a different sulfonyl group, leading to variations in chemical behavior.
These comparisons highlight the unique reactivity and applications of this compound in various fields .
Properties
Molecular Formula |
C13H18ClNO4S |
---|---|
Molecular Weight |
319.80 g/mol |
IUPAC Name |
tert-butyl N-[[3-(chlorosulfonylmethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15-8-10-5-4-6-11(7-10)9-20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
PEMVJDVWTCXPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.